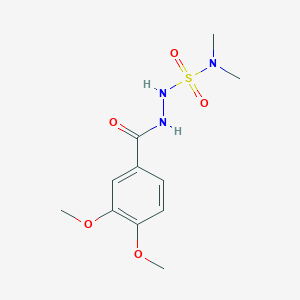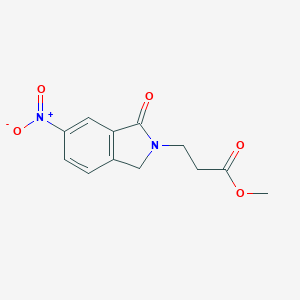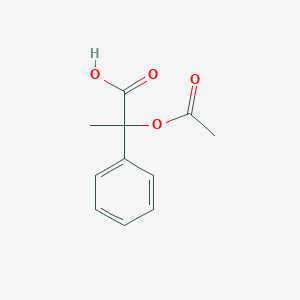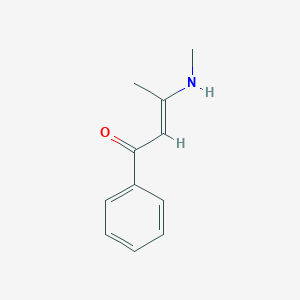
2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide, also known as DMTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTS is a member of the sulfonamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. 2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has been shown to inhibit the activity of several key enzymes involved in DNA synthesis and repair, as well as the activation of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has been shown to have a variety of biochemical and physiological effects in various cell types and animal models. In cancer cells, 2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation, leading to reduced tumor growth. In neuronal cells, 2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has been shown to protect against oxidative stress and inflammation, leading to improved neuronal function and survival. In cardiovascular cells, 2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has been shown to induce vasodilation and reduce blood pressure, leading to improved cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has several advantages for use in lab experiments, including its well-characterized chemical structure, its diverse biological activities, and its relatively low toxicity. However, 2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide also has several limitations, including its limited solubility in aqueous solutions, its potential for non-specific binding to proteins and other biomolecules, and its potential for off-target effects in vivo.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide, including the development of more effective synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential applications in various disease models. Additionally, the development of more specific and potent analogs of 2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide may lead to improved therapeutic outcomes in various disease settings.
Métodos De Síntesis
2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzoyl chloride with N,N-dimethylhydrazine in the presence of a base catalyst. Other methods involve the use of different reagents and conditions, but the basic structure of 2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide remains the same.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and cardiovascular disease. In cancer research, 2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has been shown to have anti-tumor activity in vitro and in vivo, with potential applications in the treatment of various types of cancer. In neurology, 2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has been studied for its potential neuroprotective effects, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, 2-(3,4-dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has been shown to have vasodilatory effects, with potential applications in the treatment of hypertension and other cardiovascular disorders.
Propiedades
Fórmula molecular |
C11H17N3O5S |
|---|---|
Peso molecular |
303.34 g/mol |
Nombre IUPAC |
N//'-(dimethylsulfamoyl)-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C11H17N3O5S/c1-14(2)20(16,17)13-12-11(15)8-5-6-9(18-3)10(7-8)19-4/h5-7,13H,1-4H3,(H,12,15) |
Clave InChI |
SDUQMWRRQZUKMT-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC |
SMILES canónico |
CN(C)S(=O)(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)



![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)

